molecular formula C13H16O2 B1280417 3-(Benzyloxy)cyclohexanone CAS No. 123990-98-7

3-(Benzyloxy)cyclohexanone

Cat. No. B1280417
M. Wt: 204.26 g/mol
InChI Key: DTRKMFPYPATAJO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclohexanone is a chemical compound that can be synthesized and modified to produce various derivatives with potential applications in medicinal chemistry and materials science. The compound serves as a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of cyclohexanone, such as 3-(Benzyloxy)cyclohexanone, can be achieved through various catalytic processes. For instance, a Zn(OTf)2 catalyzed reaction can be used to synthesize 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives from cyclohexanones and indoles, involving a sequence of alkylation, dehydrogenation, and aromatization . Additionally, cyclohexanone derivatives can be obtained through palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations .

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives can be complex and diverse. For example, the bis benzylidene cyclohexanone derivatives exhibit variations in bond lengths and angles, and their structures can be optimized using density functional theory to calculate various molecular properties . The molecular and crystal structures of certain derivatives, such as the 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, have been determined by X-ray diffraction analysis, revealing details such as the chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

Cyclohexanone and its derivatives can undergo a variety of chemical reactions. For instance, 1,2,3-Tris(arylmethylene)cyclohexanes can be prepared by aldol condensation from aromatic aldehydes and cyclohexanones, followed by Wittig olefination, and can be rearranged to 1,2,3-tris(arylmethyl)benzenes using gaseous hydrogen bromide . The reactivity of these compounds allows for the synthesis of a wide range of chemical structures with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be influenced by their molecular structure. For example, the fluorescence properties of α,α′-bis(substituted-benzylidene)cycloalkanones are affected by the size of the cycloalkanone ring, with derivatives from cyclohexanone showing stronger fluorescence emission . The thermal, optical, and theoretical properties of these compounds can be studied using various spectroscopic and analytical techniques, such as UV-vis, fluorescence, and thermogravimetric analysis . Additionally, the liquid crystalline properties of certain derivatives can be observed at high temperatures, and their crystal structures can be analyzed by X-ray diffraction .

Scientific Research Applications

Synthesis and Biological Evaluation

Benzylidenecyclohexanone derivatives, related to 3-(Benzyloxy)cyclohexanone, have been synthesized and evaluated for their biological activities. Studies on bis benzylidene cyclohexanone derivatives have revealed their potential as α-glucosidase inhibitors, with notable activity against prostate, cervical, and breast cancer cell lines, as well as antileishmanial properties (Lotfy et al., 2017).

Catalysis in Chemical Manufacturing

Cyclohexanone serves as an important intermediate in the chemical industry, especially in the manufacture of polyamides. Research has focused on the selective hydrogenation of phenol to cyclohexanone, highlighting the use of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride for efficient conversion (Wang et al., 2011).

Structural and Conformational Analysis

The structures of chalcone structures based on cyclohexanone cores have been elucidated using spectrophotometric and single-crystal X-ray techniques. This research provides insights into the bond lengths, angles, and intramolecular hydrogen bonding interactions, which are critical for understanding the properties of such compounds (Lotfy et al., 2019).

Hydrodeoxygenation in Biofuel Production

Cyclohexanone is a key oxygenated intermediate in the conversion of lignin to biofuel. Research on cobalt-molybdenum catalysts has shown their effectiveness in the hydrodeoxygenation of cyclohexanone, indicating their potential in producing hydrocarbon-rich products for biofuel applications (Bakhtyari et al., 2020).

Organic Synthesis and Characterization

Studies have been conducted on the synthesis of benzylidenecyclohexanone derivatives, highlighting methods for their preparation and characterization. These compounds exhibit a wide range of bioactivities, making them of interest in pharmaceutical and agrochemical industries (Handayani et al., 2017).

Catalysis in Enantioselective Oxidations

Cyclohexanone monooxygenases have been applied to the enantioselective oxidations of organic sulfur compounds to sulfoxides. This demonstrates the versatility of these enzymes in producing enantiomerically pure compounds (Colonna et al., 1996).

Safety And Hazards

The safety data sheet for cyclohexanone, a related compound, indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRKMFPYPATAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Chini, P Crotti, LA Flippin… - The Journal of Organic …, 1990 - ACS Publications
The synthesis and reactions of diastereomeric epoxidescts-1 andtrans-2 with heteronucleophiles were carried out in order to probe the effect of remote polar functionality on the …
Number of citations: 56 pubs.acs.org
O Lavinda - 2016 - search.proquest.com
Seven-membered ring carbohydrates (septanoses) are an increasingly important class of compounds in glycobiology. Compared to pyranoses and furanoses, septanoses have unique …
Number of citations: 0 search.proquest.com

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